molecular formula C22H21N5O5 B2555743 N-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946311-78-0

N-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2555743
CAS No.: 946311-78-0
M. Wt: 435.44
InChI Key: GEVCACXQKHLJDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C22H21N5O5 and its molecular weight is 435.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its antibacterial and anticancer activities.

The compound has the following chemical properties:

  • Molecular Formula : C21H19N5O5
  • Molecular Weight : 421.4 g/mol
  • CAS Number : 946311-36-0

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds related to the benzo[d][1,3]dioxole structure. For instance:

  • Synthesis and Screening : A series of derivatives incorporating the benzo[d][1,3]dioxole moiety exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The agar diffusion test revealed that certain derivatives showed minimum inhibitory concentrations (MICs) as low as 80 nM against Staphylococcus aureus and Sarcina species .
  • Mechanism of Action : The proposed mechanism for antibacterial activity involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways, likely due to the interaction between the compound and bacterial ribosomes or cell membrane components.

Anticancer Activity

The compound's structural features suggest potential anticancer properties:

  • Cell Line Studies : In vitro studies have demonstrated that similar compounds induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways. For example, derivatives with similar imidazo[2,1-c][1,2,4]triazine frameworks have shown cytotoxic effects in breast and lung cancer cell lines .
  • Case Study : A notable case study involved the assessment of a related compound's efficacy against human cancer cell lines where it displayed IC50 values in the micromolar range. This suggests a promising therapeutic index for further development in oncology .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

Structural FeatureInfluence on Activity
Benzo[d][1,3]dioxole moietyEnhances interaction with biological targets
Imidazo[2,1-c][1,2,4]triazine coreAssociated with anticancer properties
Ethoxyphenyl substitutionModulates lipophilicity and cellular uptake

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-8-(4-ethoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O5/c1-2-30-16-6-4-15(5-7-16)26-9-10-27-21(29)19(24-25-22(26)27)20(28)23-12-14-3-8-17-18(11-14)32-13-31-17/h3-8,11H,2,9-10,12-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVCACXQKHLJDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.